2-Amino-4-methylpyridine-d6
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Overview
Description
2-Amino-4-methylpyridine-d6 is a deuterated derivative of 2-Amino-4-methylpyridine, where six hydrogen atoms are replaced by deuterium. This compound is primarily used in research applications due to its unique isotopic labeling, which aids in various spectroscopic studies. The molecular formula of this compound is C6H2D6N2, and it has a molecular weight of 114.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methylpyridine-d6 typically involves the deuteration of 2-Amino-4-methylpyridine. This process can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often include elevated temperatures and the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to facilitate the exchange of hydrogen with deuterium. The product is then purified through crystallization or distillation to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-methylpyridine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives
Scientific Research Applications
2-Amino-4-methylpyridine-d6 is widely used in scientific research due to its deuterated nature. Some key applications include:
Spectroscopic Studies: The deuterium atoms provide distinct signals in NMR spectroscopy, aiding in the structural elucidation of complex molecules.
Pharmaceutical Research: It serves as a precursor in the synthesis of various pharmaceutical intermediates.
Biological Studies: The compound is used in metabolic studies to trace the pathways of drug metabolism.
Material Science: It is employed in the synthesis of nonlinear optical materials and other advanced materials
Mechanism of Action
The mechanism of action of 2-Amino-4-methylpyridine-d6 involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of inducible nitric oxide synthase (iNOS), which plays a role in inflammatory responses. The compound binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition can reduce the production of nitric oxide, thereby modulating inflammatory processes .
Comparison with Similar Compounds
- 2-Amino-3-methylpyridine
- 2-Amino-5-methylpyridine
- 2-Amino-6-methylpyridine
Comparison: 2-Amino-4-methylpyridine-d6 is unique due to its deuterated nature, which provides distinct advantages in spectroscopic studies. Compared to its non-deuterated counterparts, it offers enhanced stability and reduced reactivity, making it a valuable tool in research applications. The presence of deuterium atoms also allows for more precise tracing in metabolic studies .
Properties
IUPAC Name |
3,5,6-trideuterio-4-(trideuteriomethyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8)/i1D3,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLGLBZRQYOWNA-RLTMCGQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C([2H])([2H])[2H])[2H])N)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676239 |
Source
|
Record name | 4-(~2~H_3_)Methyl(~2~H_3_)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916979-09-4 |
Source
|
Record name | 4-(~2~H_3_)Methyl(~2~H_3_)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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